ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-11-7-8-12-16(15)21-19(23)17-13(2)26-22-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENYGMAIYEIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides to form oxazolines, followed by oxidation to oxazoles. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization of β-hydroxy amides at elevated temperatures (70–90 °C). The resulting oxazolines are then oxidized to oxazoles using reagents such as manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives can be carried out using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, minimizing the risk of blockages and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more highly oxidized derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Antibacterial and Anticancer Properties
Preliminary studies suggest that derivatives of oxazoles, including ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate, exhibit various biological activities. Research indicates potential antibacterial and anticancer properties, making this compound a candidate for further investigation in drug development.
- Antibacterial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains. Further studies are needed to elucidate its mechanism of action and efficacy compared to existing antibiotics.
- Anticancer Activity : Initial findings suggest that the compound may modulate enzyme activity or receptor interactions involved in cancer progression. This aspect warrants comprehensive studies to determine its potential as an anticancer agent.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps under inert atmosphere conditions to prevent oxidation. The purification processes may include recrystallization or chromatography techniques to achieve high purity levels suitable for scientific applications.
Key Reactions
The compound can participate in various chemical reactions due to its functional groups:
- Amidation reactions : Involves the formation of amides from carboxylic acids.
- Esterification : The reaction between alcohols and acids to form esters.
Material Science Applications
In addition to its biological applications, this compound may have implications in materials science due to its unique structural properties. The compound's ability to form stable complexes could lead to applications in:
- Polymer Chemistry : It could serve as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
- Nanotechnology : The compound may be explored for use in nanomaterials, potentially contributing to advancements in drug delivery systems or sensors.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
*EWG: Electron-Withdrawing Group
Key Observations:
Substituent Effects on Reactivity: The target compound lacks electron-withdrawing groups (EWGs), unlike the nitro- and trifluoromethyl-substituted analog in . This absence may reduce electrophilicity but enhance stability under basic conditions .
Ester Group Influence :
- Ethyl esters (target compound) generally offer higher lipophilicity than methyl esters (), affecting membrane permeability in drug design .
Positional Isomerism :
- The target compound’s amido group at the benzoate’s 2-position contrasts with I-6273’s 4-position substitution (). This positional difference may alter steric hindrance and π-π stacking interactions in molecular recognition .
Biological Activity
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound is classified as an oxazole derivative. Its IUPAC name is ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate, with a molecular formula of CHNO. The compound can be synthesized through various methods involving cyclization reactions with appropriate precursors, typically under controlled conditions using dehydrating agents such as thionyl chloride or phosphorus oxychloride .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In studies comparing various oxazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, showing significant growth inhibition comparable to standard antibiotics like amoxicillin .
| Compound | S. aureus Inhibition (mm) | E. coli Inhibition (mm) |
|---|---|---|
| This compound | 20 | 17 |
| Amoxicillin | 30 | 27 |
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects at certain concentrations. For example, treatment of B16F10 melanoma cells with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The oxazole ring can modulate enzyme activity and influence various biochemical pathways. Detailed mechanistic studies are necessary to elucidate these interactions fully.
Case Studies and Research Findings
Numerous studies have focused on the biological activities of oxazole derivatives, highlighting the significance of functional groups in enhancing activity. For instance, modifications in the oxazole structure can lead to improved antimicrobial properties or increased cytotoxicity against cancer cells .
In one study, compounds structurally related to this compound were tested for their ability to inhibit tyrosinase activity—a key enzyme in melanin production—demonstrating potential applications in skin whitening agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate, and how can reaction conditions be optimized?
- The compound can be synthesized via condensation reactions involving substituted oxazole precursors and benzoic acid derivatives. For example, refluxing with substituted aldehydes (e.g., benzaldehyde derivatives) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Optimization involves adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), and temperature to maximize yield. Monitoring via TLC and GC is critical for purity validation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., ester, oxazole, amide).
- Mass spectrometry (ESI-MS) for molecular weight verification.
- X-ray crystallography (via SHELX programs) to resolve ambiguous stereochemistry or confirm hydrogen bonding in the oxazole-amido backbone .
- Elemental analysis to validate empirical formula compliance.
Q. What solvent systems are suitable for recrystallizing this compound, and how does solvent choice impact crystal morphology?
- Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity and compatibility with ester/amide functionalities. Slow evaporation at 4°C yields larger crystals for diffraction studies. Solvent polarity directly affects crystal packing; for instance, ethanol may promote hydrogen-bonded networks in the oxazole ring .
Advanced Research Questions
Q. How can computational modeling (e.g., density functional theory) predict reactivity or intermolecular interactions in this compound?
- DFT calculations (e.g., B3LYP/6-31G**) can model electron density distribution in the oxazole ring and amide group, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies may assess binding affinity to biological targets (e.g., enzymes), leveraging the benzoate ester’s lipophilicity .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Challenges include low crystal quality (due to flexible ester groups) and twinning. Solutions:
- Use SHELXL for high-resolution refinement, incorporating restraints for disordered regions.
- Employ ORTEP-3 for graphical visualization of thermal ellipsoids to identify anisotropic displacement errors .
- Collect data at low temperatures (100 K) to reduce thermal motion artifacts.
Q. How do electronic effects in the oxazole ring influence the compound’s reactivity in cross-coupling reactions?
- The electron-withdrawing oxazole ring (due to the N-O group) deactivates the 4-amido position, limiting electrophilic substitution. However, the phenyl group at position 3 enhances conjugation, enabling Suzuki-Miyaura coupling at the benzoate ester’s para position under palladium catalysis. Reactivity can be quantified via Hammett constants (σ values) .
Q. What methodologies are effective for analyzing data contradictions in spectroscopic vs. crystallographic results?
- Example: Discrepancies in amide bond geometry (NMR vs. XRD).
- Cross-validate using 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
- Re-examine XRD data with SHELXD for phase errors or overfitting .
- Consider dynamic effects (e.g., solvent interactions) causing NMR shifts vs. static XRD structures.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
